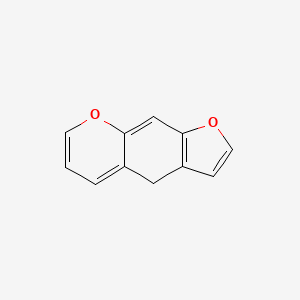
4H-Furo(3,2-g)(1)benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Furo(3,2-g)(1)benzopyran is a heterocyclic compound that belongs to the class of furobenzopyrans. These compounds are known for their unique structural features and diverse biological activities. The structure of this compound consists of a furan ring fused to a benzopyran moiety, which imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Furo(3,2-g)(1)benzopyran can be achieved through various synthetic routes. One efficient method involves a three-component approach using aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide. This reaction is catalyzed by SiO2 nanoparticles under solvent-free conditions, making it environmentally friendly . The reaction proceeds rapidly with high yields and does not require extensive workup procedures or chromatographic separations.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of scalable and cost-effective catalysts, such as SiO2 nanoparticles, is crucial for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4H-Furo(3,2-g)(1)benzopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furobenzopyran-4-one derivatives, while reduction can produce dihydrofurobenzopyran compounds.
科学的研究の応用
4H-Furo(3,2-g)(1)benzopyran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, this compound is studied for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 4H-Furo(3,2-g)(1)benzopyran involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
類似化合物との比較
4H-Furo(3,2-g)(1)benzopyran can be compared with other similar compounds, such as:
Coumarins: These compounds also contain a benzopyran moiety but differ in their biological activities and chemical properties.
Benzofurans: Similar to furobenzopyrans, benzofurans have a furan ring fused to a benzene ring, but they lack the additional pyran ring.
Furochromones: These compounds have a furan ring fused to a chromone moiety and exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activities compared to its analogs .
特性
CAS番号 |
326-21-6 |
|---|---|
分子式 |
C11H8O2 |
分子量 |
172.18 g/mol |
IUPAC名 |
4H-furo[3,2-g]chromene |
InChI |
InChI=1S/C11H8O2/c1-2-8-6-9-3-5-13-11(9)7-10(8)12-4-1/h1-5,7H,6H2 |
InChIキー |
ACUFKZVUZHDHMM-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C3C1=CC=CO3)OC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















